3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole is a complex organic compound that belongs to the class of boronic acids and their derivatives. This compound features a boronic ester group attached to a carbazole framework, which is further substituted with a p-tolyl group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole typically involves a multi-step reaction process. One common approach is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated carbazole derivative in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve scaling up the laboratory procedures to larger reactors. Continuous flow chemistry techniques can be employed to enhance the efficiency and safety of the process. Additionally, purification methods such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The carbazole core can be reduced to form different derivatives.
Substitution: The p-tolyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Boronic acids and their derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be employed as a fluorescent probe for imaging and studying biological systems.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole stands out due to its unique combination of the boronic ester group and the carbazole framework, which provides distinct chemical and physical properties compared to other similar compounds. Its applications in advanced materials and medicinal chemistry highlight its versatility and potential for innovation.
Properties
IUPAC Name |
9-(4-methylphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BNO2/c1-17-10-13-19(14-11-17)27-22-9-7-6-8-20(22)21-16-18(12-15-23(21)27)26-28-24(2,3)25(4,5)29-26/h6-16H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRXASAONFGWFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345614-94-9 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-(p-tolyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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